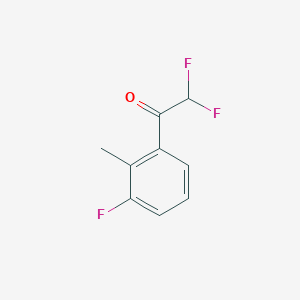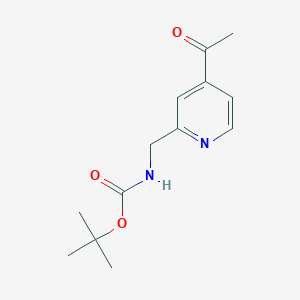
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol is an organic compound characterized by the presence of an oxetane ring and a hydroxyl group The compound is notable for its chiral center, which imparts specific stereochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the hydroxyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. Subsequent reduction or hydrolysis steps can introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxetane ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring may also interact with enzymes or receptors, modulating their function. Detailed pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemical properties.
(1S)-1-(3-ethyloxetan-3-yl)ethan-1-ol: A similar compound with an ethyl group instead of a methyl group.
(1S)-1-(3-methyloxetan-3-yl)propan-1-ol: A compound with a longer carbon chain.
Uniqueness
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both an oxetane ring and a hydroxyl group
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
(1S)-1-(3-methyloxetan-3-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |
InChIキー |
KNDIWOLRRBGYHQ-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1(COC1)C)O |
正規SMILES |
CC(C1(COC1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


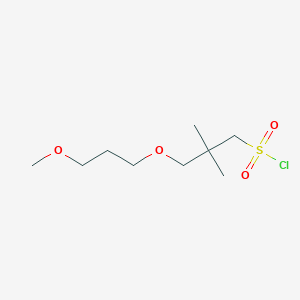

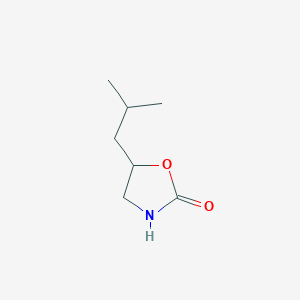

![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
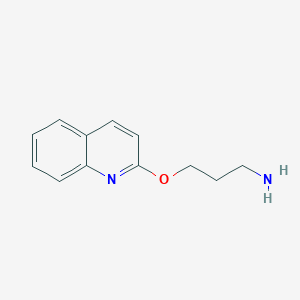
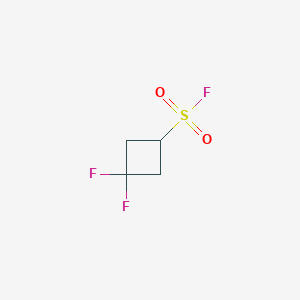
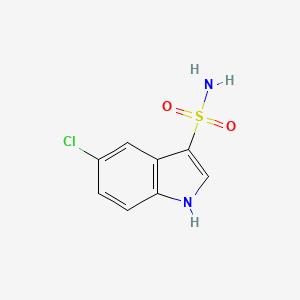
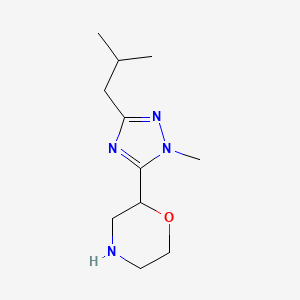
![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)


